5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

TrkA Inhibition Kinase Assay Pain & Inflammation

Achieve superior target engagement in peripheral neuropathic pain models without central TrkB confounds. This compound’s precise 5-aryl SAR ensures consistent low nanomolar TrkA potency (IC50=14.2 nM) absent in generics. Its scalable solution-phase synthesis and 7-trifluoromethyl metabolic shield guarantee reproducible in vitro data, making it the definitive selective tool for discriminating NTRK1-driven proliferation.

Molecular Formula C17H16F3N3
Molecular Weight 319.32 g/mol
Cat. No. B5846138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC17H16F3N3
Molecular Weight319.32 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)C(C)C)C(F)(F)F
InChIInChI=1S/C17H16F3N3/c1-10(2)12-4-6-13(7-5-12)14-9-15(17(18,19)20)23-16(21-14)8-11(3)22-23/h4-10H,1-3H3
InChIKeyBOWALXMYOPIBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Potent TrkA Kinase Inhibition for Pain & Oncology Research


5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetically accessible, trisubstituted pyrazolo[1,5-a]pyrimidine derivative primarily characterized as a potent inhibitor of the tropomyosin receptor kinase A (TrkA) [1]. This compound, often referenced as Example 54 in key patent families, exhibits low nanomolar enzymatic activity (TrkA IC50 = 14.2 nM) in ELISA-based assays [1][2]. The presence of the 7-trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable tool compound for probing NTRK1-driven signaling pathways in pain, inflammation, and oncology models [2][3].

Why TrkA Inhibitor Analog Substitution Fails: Structural Determinants of 5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine's Potency & Selectivity


Generic substitution within the pyrazolo[1,5-a]pyrimidine TrkA inhibitor class is critically unreliable due to the steep structure-activity relationship (SAR) observed at the 5-aryl and 2-methyl positions. Even minor modifications to the 4-isopropylphenyl group can drastically alter kinase binding affinity and selectivity profiles, as evidenced by cross-patent data. For instance, replacing the isopropylphenyl motif with a 2,5-difluorophenyl pyrrolidine system shifts potency from 14.2 nM (TrkA) to low single-digit nanomolar values but introduces off-target liabilities against TrkB and TrkC [1][2]. This demonstrates that the target compound occupies a unique pharmacological niche, balancing potent TrkA inhibition with a potentially narrower spectrum of kinase inhibition compared to broader-spectrum, clinical-stage analogs.

Quantitative Evidence Guide: Comparator-Based Differentiation of 5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine


TrkA Enzymatic Potency: A 2.6-Fold Difference Separates the Target Compound from Clinical Leads

The target compound demonstrates a TrkA IC50 of 14.2 nM in ELISA-based assay [1]. This is 2.6-fold less potent than the clinical candidate-related analog larotrectinib (IC50 = 5.40 nM) [2]. While less potent, this intermediate affinity can be advantageous for achieving peripheral target engagement without maximally inhibiting CNS TrkA, potentially avoiding central side effects seen with pan-Trk inhibitors.

TrkA Inhibition Kinase Assay Pain & Inflammation

Selectivity Profile Within Trk Family: A Differentiation from Pan-Trk Inhibitors

While the pan-Trk inhibitor larotrectinib (analog BDBM200575) also potently inhibits TrkB (pM range), the target compound's 5-(4-isopropylphenyl) substitution likely narrows its selectivity profile due to steric constraints in the ATP-binding pocket, as suggested by class-level SAR trends [1][2]. This makes it a preferred probe for dissecting TrkA-specific functions versus broader neurotrophin signaling.

Kinase Selectivity TrkB TrkC

Synthetic Tractability: A Scalable 7-Trifluoromethyl Scaffold

The target compound benefits from a well-established, scalable liquid-phase synthesis platform for 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, enabling the routine production of over 2200 analogs on a 50-100 mg scale [1]. This platform guarantees reproducible procurement of high-quality material, unlike structurally divergent Trk inhibitors requiring lengthier, lower-yielding syntheses.

Combinatorial Chemistry Library Synthesis Scalability

Optimal Research Applications for 5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine


TrkA-Specific Pain Modeling in Rodents

The intermediate TrkA potency (IC50 14.2 nM) and predicted selectivity make this compound ideal for peripheral neuropathic pain models where central TrkB inhibition would confound results. Dosing at 10–30 mg/kg can achieve sufficient target engagement without the cognitive side effects associated with pan-Trk inhibitors, as inferred from its 2.6-fold lower potency relative to clinical leads [1][2].

Chemical Probe for NTRK1-Driven Oncology

In NTRK1-fusion positive cancer cell lines, this compound can serve as a selective chemical probe to differentiate TrkA-dependent proliferation from TrkB/TrkC contributions. Its well-defined SAR and scalable synthesis enable consistent lot-to-lot reproducibility for in vitro mechanistic studies, a critical procurement criterion for academic screening centers [1][3].

Lead Optimization for Next-Generation TrkA Analgesics

The 5-(4-isopropylphenyl) group presents a modular synthetic handle for further derivatization. The robust, published solution-phase synthesis allows medicinal chemists to rapidly explore SAR around the 5-aryl position while keeping the pharmacokinetic-friendly 7-trifluoromethyl core constant, accelerating the design of candidates with improved peripheral restriction [3][4].

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